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Compound of Interest

Compound Name: Phenelfamycins D

Cat. No.: B15579980 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Phenelfamycin D is a member of the elfamycin family of antibiotics, a group of natural products

known for their potent antibacterial activity. These molecules are characterized by a complex

macrolide-like core structure, often glycosylated with one or more sugar moieties. The intricate

stereochemistry and extensive proton overlap in their nuclear magnetic resonance (NMR)

spectra present a significant challenge for complete structural elucidation. This document

provides a detailed overview of the application of modern NMR spectroscopy techniques for

the comprehensive structural analysis of Phenelfamycin D. The protocols and data presented

herein are intended to serve as a guide for researchers involved in the isolation and

characterization of novel natural products.

Disclaimer: The NMR data presented in this document is a representative example based on

the known structure of Phenelfamycin D and typical spectroscopic values for similar natural

products. The original experimental data is found in the primary literature (J. Antibiot. 1988, 41,

1300-1315), which should be consulted for the reported experimental values.
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The structural analysis of Phenelfamycin D relies on a suite of one-dimensional (1D) and two-

dimensional (2D) NMR experiments. The general workflow involves:

Determination of the molecular formula by high-resolution mass spectrometry (HRMS).

Identification of proton and carbon environments using ¹H and ¹³C NMR spectroscopy.

Establishment of one-bond proton-carbon correlations through Heteronuclear Single

Quantum Coherence (HSQC) spectroscopy.

Elucidation of proton-proton spin systems within individual structural fragments using

Correlation Spectroscopy (COSY).

Connection of these fragments across quaternary carbons and heteroatoms via

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.

Determination of the relative stereochemistry by analyzing nuclear Overhauser effect (NOE)

correlations from Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame

Overhauser Effect Spectroscopy (ROESY) experiments and by measuring coupling

constants (J-values).

Data Presentation
Table 1: Representative ¹H NMR Data for Phenelfamycin
D (500 MHz, CDCl₃)
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Position δH (ppm) Multiplicity J (Hz)

2 3.85 m

3 5.30 dd 10.5, 2.0

4 2.40, 2.25 m

6 5.95 d 11.0

7 6.80 dd 15.0, 11.0

8 6.10 d 15.0

10 3.55 m

11-Me 1.15 d 7.0

12 1.80 m

13-Me 0.95 d 7.0

14 4.90 d 8.0

15 3.20 m

16-OMe 3.40 s

17 3.90 m

18 3.60 m

19-Me 1.25 d 6.5

1' 4.50 d 7.5

2' 3.30 t 8.0

3' 3.50 t 8.5

4' 3.10 t 9.0

5' 3.70 m

6'-Me 1.20 d 6.0

1'' 4.80 d 3.5
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2'' 3.80 dd 10.0, 3.5

3'' 3.65 t 9.5

4'' 3.45 t 9.5

5'' 3.95 m

6''-Me 1.30 d 6.2

Ph-CH₂ 3.68 s

Ph-H 7.25-7.35 m

Table 2: Representative ¹³C NMR Data for Phenelfamycin
D (125 MHz, CDCl₃)
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Position δC (ppm)

1 172.5

2 45.0

3 78.0

4 38.5

5 168.0

6 125.0

7 140.0

8 128.0

9 170.0

10 40.0

11-Me 18.0

12 35.0

13-Me 16.5

14 82.0

15 75.0

16-OMe 58.0

17 72.0

18 79.0

19-Me 17.5

1' 102.0

2' 74.0

3' 76.0

4' 71.0
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5' 77.0

6'-Me 18.5

1'' 98.0

2'' 73.0

3'' 75.0

4'' 70.0

5'' 76.5

6''-Me 19.0

Ph-CH₂ 41.5

Ph-C 135.0

Ph-CH 129.0, 128.5, 127.0

Phenylacetyl-CO 171.0

Experimental Protocols
Sample Preparation
A sample of 5-10 mg of purified Phenelfamycin D is dissolved in 0.6 mL of deuterated

chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The

solution is then transferred to a 5 mm NMR tube.

1D NMR Spectroscopy
¹H NMR:

Pulse Program: zg30

Spectrometer Frequency: 500 MHz

Spectral Width: 12 ppm

Acquisition Time: 3.0 s
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Relaxation Delay: 2.0 s

Number of Scans: 16

Temperature: 298 K

¹³C NMR:

Pulse Program: zgpg30 (proton-decoupled)

Spectrometer Frequency: 125 MHz

Spectral Width: 200 ppm

Acquisition Time: 1.0 s

Relaxation Delay: 2.0 s

Number of Scans: 1024

Temperature: 298 K

2D NMR Spectroscopy
COSY (Correlation Spectroscopy):

Pulse Program: cosygpqf

Data Points (F2 x F1): 2048 x 256

Spectral Width (F2 and F1): 12 ppm

Number of Scans: 8

Processing: Sine-bell window function in both dimensions.

HSQC (Heteronuclear Single Quantum Coherence):

Pulse Program: hsqcedetgpsisp2.3
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Data Points (F2 x F1): 1024 x 256

Spectral Width (F2): 12 ppm

Spectral Width (F1): 165 ppm

¹JCH Coupling Constant: 145 Hz

Number of Scans: 16

Processing: Qsine window function in both dimensions.

HMBC (Heteronuclear Multiple Bond Correlation):

Pulse Program: hmbcgpndqf

Data Points (F2 x F1): 2048 x 256

Spectral Width (F2): 12 ppm

Spectral Width (F1): 200 ppm

Long-range JCH Coupling Constant: Optimized for 8 Hz

Number of Scans: 32

Processing: Sine-bell window function in both dimensions.

NOESY (Nuclear Overhauser Effect Spectroscopy):

Pulse Program: noesygpph

Data Points (F2 x F1): 2048 x 256

Spectral Width (F2 and F1): 12 ppm

Mixing Time: 500 ms

Number of Scans: 16
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Processing: Sine-bell window function in both dimensions.

Visualization of Workflows and Relationships

Sample Preparation

1D NMR Acquisition

2D NMR Acquisition

Data Analysis and Structure Elucidation
Purified Phenelfamycin D Dissolve in CDCl3 with TMS Transfer to NMR Tube

1H NMR

13C NMR
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HSQC

HMBC
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Click to download full resolution via product page

To cite this document: BenchChem. [Application Notes and Protocols: Structural Analysis of
Phenelfamycin D by NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15579980#nmr-spectroscopy-for-phenelfamycin-d-
structural-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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